

nickel oxalate synthesis from nickel sulfate and oxalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of **Nickel Oxalate** from Nickel Sulfate and Oxalic Acid

Introduction

Nickel oxalate, with the chemical formula NiC₂O₄, is an inorganic compound that typically exists as a dihydrate, NiC₂O₄·2H₂O.[1] It presents as a light green crystalline solid and is characterized by its low solubility in water.[1][2] This compound is of significant interest in materials science and chemistry, primarily serving as a crucial precursor for the synthesis of high-purity nickel oxide (NiO) or metallic nickel powders and nanostructures.[1] The thermal decomposition of **nickel oxalate** is a clean process, yielding fine NiO particles valuable for applications in catalysis, battery manufacturing, and ceramics.[1][3]

The synthesis of **nickel oxalate** is most commonly achieved through a straightforward and controllable precipitation reaction in an aqueous solution.[1] This guide provides a comprehensive overview of the synthesis of **nickel oxalate** from nickel sulfate and oxalic acid, detailing experimental protocols, critical parameters, and characterization data for researchers and professionals in drug development and materials science.

Synthesis Reaction and Mechanism

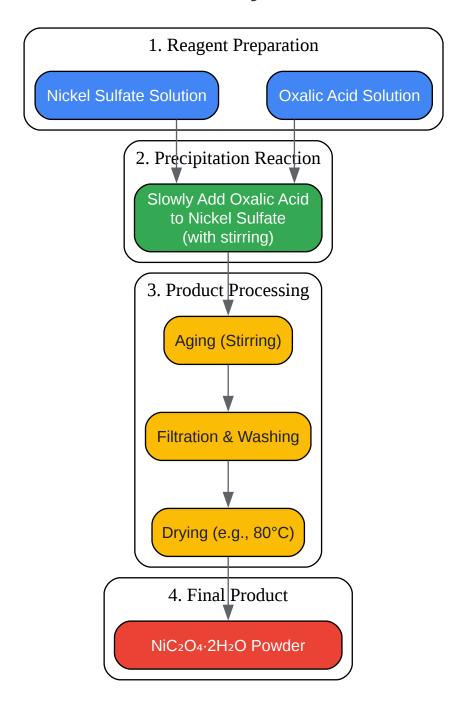
The synthesis is based on a precipitation reaction where aqueous solutions of nickel sulfate and oxalic acid are mixed. The low solubility of **nickel oxalate** in water drives the reaction,

leading to its precipitation as a solid. The dihydrate form is the most stable under ambient conditions.[1]

The balanced chemical equation for the reaction is:

 $NiSO_4(aq) + H_2C_2O_4(aq) + 2H_2O(l) \rightarrow NiC_2O_4 \cdot 2H_2O(s) + H_2SO_4(aq)$

Experimental Protocols


This section outlines a generalized procedure for the synthesis of **nickel oxalate** via precipitation, followed by specific examples from cited literature.

General Laboratory Procedure

- Reagent Preparation: Prepare separate aqueous solutions of nickel sulfate (NiSO₄) and oxalic acid (H₂C₂O₄) at desired molar concentrations. For instance, two-molar solutions of each reactant can be prepared using double-distilled water.[4]
- Reaction Setup: Place the nickel sulfate solution in a reaction vessel equipped with a magnetic stirrer.
- Precipitation: While continuously stirring the nickel sulfate solution, slowly add the oxalic acid solution. The rate of addition and stirring speed are critical parameters for controlling particle size and morphology.
- Aging: After the complete addition of oxalic acid, continue stirring the mixture for a specified period (e.g., 30 minutes to 24 hours) to allow the precipitate to age.[4][5][6] This step promotes crystal growth and improves the filterability of the product.
- Filtration and Washing: Separate the light green **nickel oxalate** precipitate from the solution via vacuum filtration.[4][7] Wash the collected solid multiple times with distilled water to remove unreacted reagents and byproducts, such as sulfuric acid. Washing with acetone can also be performed to aid in drying.[7]
- Drying: Dry the purified precipitate in an oven at a controlled temperature (e.g., 80°C for 24 hours) to remove residual water and obtain the final **nickel oxalate** dihydrate product.[3]

Workflow for Nickel Oxalate Synthesis

Click to download full resolution via product page

Caption: General experimental workflow for **nickel oxalate** synthesis.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the synthesis parameters and product characteristics.

Table 1: Summary of Experimental Synthesis

Parameters

Precursor (s)	Reactant Concentr ation	Temperat ure	рН	Stirring Speed	Duration	Referenc e
NiSO ₄ , H ₂ C ₂ O ₄	2 M (each)	Ambient	Not Specified	1200-1500 rpm	30 min	[4]
NiCl2, H2C2O4	1:1 molar ratio	Room Temp (~25°C)	Not Specified	Not Specified	24 hours	[5]
Leached Ni solution, H ₂ C ₂ O ₄	Not Specified	Ambient	1	Not Specified	24 hours	[6]
Leached Ni solution, H ₂ C ₂ O ₄	Not Specified	90°C	1.5	Not Specified	Not Specified	[8]
NiCl ₂ , H ₂ C ₂ O ₄	Ni: 120- 180 g/L	60-70°C	8.0-9.0	Stirring	Until Ni ≤0.5g/L	[9]
Mixed metal solution, H ₂ C ₂ O ₄	Not Specified	50°C	Not Specified	250 rpm	60 min	[10]

Note on pH: The pH of the reaction medium is a critical factor influencing the precipitation efficiency and purity of the product. Studies show that **nickel oxalate** has low solubility at a pH between 1 and 2.5.[6][8][11] However, overall extraction efficiency can continue to increase up to pH 5.[12] For specific morphologies like dendrites from a chloride precursor, a much higher pH (8.0-9.0) using ammonia is required.[9]

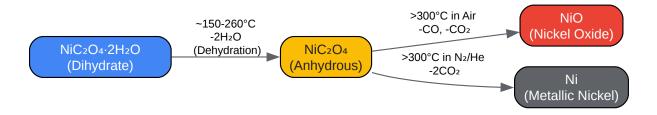
Table 2: Characterization Data of Synthesized Nickel

Oxalate

Oxalate						
Property	Value / Observation	Analytical Method	Reference			
Appearance	Light green precipitate/powder	Visual	[1][4]			
Yield	~30-35%	Gravimetric	[4]			
Purity	96.06% Ni	Not Specified	[6]			
Morphology	Dendritic crystals	SEM	[9]			
Flower-like morphology	SEM	[5][13]				
Agglomerated particles	SEM	[6]	-			
Crystal Structure	NiC2O4·2H2O	XRD	[3]			

Thermal Decomposition

One of the primary applications of **nickel oxalate** is its use as a precursor for nickel oxide (NiO) via thermal decomposition (calcination).[1] The process involves two main stages: dehydration followed by the decomposition of the anhydrous oxalate.


- Dehydration: The two water molecules are removed. This process can occur in steps, with lattice water being removed at lower temperatures (up to 150°C) and coordinated water at higher temperatures (up to ~260°C).[7]
- Decomposition: The anhydrous nickel oxalate decomposes into nickel oxide (in air or oxygen) or metallic nickel (in an inert or reducing atmosphere).[1][14] In air, the decomposition typically occurs in the temperature range of 290-370°C, releasing carbon dioxide and carbon monoxide.[7][14]

The overall decomposition reaction in air is: $NiC_2O_4 \cdot 2H_2O(s) + \frac{1}{2}O_2(g) \rightarrow NiO(s) + 2CO_2(g) + 2H_2O(g)$

In an inert atmosphere, the reaction is: $NiC_2O_4(s) \rightarrow Ni(s) + 2CO_2(g)[3]$

Thermal Decomposition Pathway

Click to download full resolution via product page

Caption: Thermal decomposition pathways of **nickel oxalate** dihydrate.

Table 3: Key Thermal Decomposition Temperatures

Process	Temperature Range (°C)	- Atmosphere	Final Product	Reference
Dehydration	up to ~260°C	Air	Anhydrous NiC ₂ O ₄	[7]
Decomposition	~300 - 370°C	Vacuum	Metallic Ni + Surface NiO	[14]
Decomposition	290 - 320°C	Air	NiO _{1+x} (non- stoichiometric)	[7]
Decomposition	>400°C	Vacuum	Metallic Ni	[14]

Conclusion

The synthesis of **nickel oxalate** from nickel sulfate and oxalic acid is a robust and highly adaptable precipitation method. Key experimental variables such as pH, temperature, reactant concentration, and reaction time significantly influence the yield, purity, and morphology of the final product. The synthesized **nickel oxalate** serves as an excellent precursor for producing nanostructured nickel oxide or metallic nickel through controlled thermal decomposition. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to reliably produce and utilize **nickel oxalate** for various advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. laboratorynotes.com [laboratorynotes.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. materialsciencejournal.org [materialsciencejournal.org]
- 5. Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation [powdermat.org]
- 6. Utilization of Spent Catalyst Ni/γ-Al2O3 in Nickel Oxalate Synthesis: Effect of pH Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. CN103951555A Preparation method of dendrite-shaped nickel oxalate Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. sterc.org [sterc.org]
- 12. bch.ro [bch.ro]
- 13. Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation [kci.go.kr]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [nickel oxalate synthesis from nickel sulfate and oxalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053607#nickel-oxalate-synthesis-from-nickel-sulfate-and-oxalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com